Home > Products > Screening Compounds P53871 > 3,3',5-Triiodo Thyroacetic Acid n-Butyl Ester
3,3',5-Triiodo Thyroacetic Acid n-Butyl Ester - 1797030-15-9

3,3',5-Triiodo Thyroacetic Acid n-Butyl Ester

Catalog Number: EVT-1445927
CAS Number: 1797030-15-9
Molecular Formula: C18H17I3O4
Molecular Weight: 678.043
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,3',5-Triiodo Thyroacetic Acid n-Butyl Ester is a synthetic derivative of the thyroid hormone thyroxine, recognized for its potent interaction with thyroid hormone receptors. It is primarily utilized in scientific research due to its significant biological activity and structural similarities to endogenous thyroid hormones. The compound has a molecular formula of C18H17I3O4\text{C}_{18}\text{H}_{17}\text{I}_{3}\text{O}_{4} and a molecular weight of approximately 678.04 g/mol .

Source and Classification

This compound is classified as a thyroid hormone analogue, specifically a triiodinated derivative of thyroacetic acid. It is synthesized for research purposes and is not typically found in nature. Its structure allows it to mimic the action of natural thyroid hormones, making it an important tool in studies related to thyroid function and metabolism .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3,3',5-Triiodo Thyroacetic Acid n-Butyl Ester generally involves the esterification of 3,3',5-Triiodo Thyroacetic Acid with n-butanol. This reaction is typically catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions to facilitate the esterification process.

Key Steps in Synthesis:

  1. Esterification Reaction: The carboxylic acid group of 3,3',5-Triiodo Thyroacetic Acid reacts with n-butanol.
  2. Catalysis: An acid catalyst (e.g., sulfuric acid) is used to promote the reaction.
  3. Reflux Conditions: The mixture is heated to allow for sufficient reaction time.

In industrial settings, continuous flow reactors may be employed to optimize yield and purity while maintaining consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3,3',5-Triiodo Thyroacetic Acid n-Butyl Ester can undergo several types of chemical reactions:

  • Oxidation: Converts the compound into corresponding carboxylic acids.
  • Reduction: Can reduce the ester group to an alcohol.
  • Substitution: Halogen substitution reactions can yield various iodinated derivatives.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate or chromium trioxide.
  • Reduction Agents: Lithium aluminum hydride or sodium borohydride.
  • Substitution Reagents: Sodium iodide in acetone for halogen exchange reactions .

Major Products Formed

These reactions can produce various iodinated derivatives and alcohols depending on the specific conditions applied during the reactions.

Mechanism of Action

Process and Data

The primary mechanism of action for 3,3',5-Triiodo Thyroacetic Acid n-Butyl Ester involves its interaction with thyroid hormone receptors (THRA and THRB). Upon binding to these receptors, the compound alters transcriptional activity, leading to changes in gene expression associated with metabolic regulation.

  1. Target Interaction: The compound binds to THRA and THRB receptors.
  2. Transcriptional Modulation: This binding activates or represses specific genes involved in metabolism .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Soluble in organic solvents but may have limited solubility in water.

Chemical Properties

Relevant data regarding these properties can be found in specialized chemical databases and publications .

Applications

Scientific Uses

3,3',5-Triiodo Thyroacetic Acid n-Butyl Ester has several applications in scientific research:

  • Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
  • Biology: Investigated for its role in thyroid hormone metabolism and effects on gene expression.
  • Medicine: Explored for potential therapeutic applications in managing thyroid hormone resistance and metabolic disorders.
  • Industry: Employed in developing diagnostic assays and as a reference material for quality control .

This compound serves as an essential tool for researchers studying thyroid function, metabolism, and related disorders, highlighting its significance across multiple scientific domains.

Introduction to 3,3',5-Triiodo Thyroacetic Acid n-Butyl Ester

3,3',5-Triiodo Thyroacetic Acid n-Butyl Ester is a synthetic ester derivative of 3,3',5-triiodothyroacetic acid (TRIAC), a naturally occurring thyroid hormone metabolite. This lipophilic analogue belongs to the class of thyromimetics—compounds designed to mimic or modulate the biological actions of endogenous thyroid hormones (T3 and T4). Its core structure retains the triiodinated diphenyl ether backbone characteristic of thyroid hormones but features two critical modifications: replacement of the traditional alanine side chain with an acetic acid group and esterification with an n-butyl alcohol moiety. These alterations confer distinct physicochemical properties, receptor binding affinities, and metabolic stability compared to its parent compound TRIAC or endogenous T3. As research into tissue-selective thyroid hormone analogues accelerates, this ester derivative represents a strategic molecular design to overcome limitations in bioavailability, cellular uptake, and metabolic targeting.

Chemical Classification and Structural Significance in Thyroid Hormone Analogues

Structurally, 3,3',5-Triiodo Thyroacetic Acid n-Butyl Ester (C₁₈H₁₇I₃O₄; MW ≈ 692.05 g/mol) is classified as an aryl ether carboxylic acid ester derived from iodinated thyronine. Its molecular architecture comprises:

  • Iodinated Aromatic Rings: A 3,5-diiodinated phenyl ring linked via an ether bond to a 3-iodinated, 4-hydroxylated phenyl ring. This spatial arrangement of iodine atoms is essential for high-affinity binding to thyroid hormone receptors (TRs).
  • Acetic Acid Moiety: Unlike endogenous T3 (which features a propionate side chain with an amino group), the acetic acid group at the 1'-position enhances metabolic stability and alters the compound's electrostatic profile.
  • n-Butyl Ester Group: Esterification of the carboxylic acid with n-butanol significantly increases lipophilicity (predicted logP ≈ 6.2), facilitating passive cellular uptake and potentially bypassing transporter-dependent mechanisms.

Table 1: Key Physicochemical Properties of TRIAC vs. n-Butyl Ester Derivative

PropertyTRIAC (C₁₄H₉I₃O₄)n-Butyl Ester (C₁₈H₁₇I₃O₄)Significance
Molecular Weight621.93 g/mol692.05 g/molHigher MW may influence diffusion kinetics
Calculated logP~4.8~6.2Enhanced membrane permeability
Aqueous SolubilityLow (DMSO/methanol soluble)Very LowRequires formulation strategies
Active FormCarboxylic acidRequires hydrolysisProdrug design

The structural evolution from T3 to TRIAC to this ester reflects a deliberate prodrug strategy. While TRIAC itself is a bioactive metabolite of T3, its polar carboxylic acid group limits cellular uptake, particularly in tissues where thyroid hormone transporters (e.g., MCT8, OATP1C1) are deficient or saturated. The n-butyl ester masks this polarity, enabling efficient diffusion across lipid bilayers. Intracellular esterases then hydrolyze the ester bond, releasing active TRIAC for receptor binding [5] [7]. This design is particularly relevant for targeting tissues like the central nervous system, where transporter limitations (e.g., in MCT8 deficiency) restrict native hormone entry [5].

Historical Development and Discovery in Endocrine Research

The n-butyl ester derivative emerged from systematic efforts to optimize thyroid hormone analogues for enhanced pharmacokinetics and tissue selectivity. Its development is rooted in key milestones:

  • Discovery of TRIAC (1950s-60s): TRIAC was identified as a natural metabolite of T3 in human serum, distinguished by its acetic acid side chain and potent thyromimetic activity. Early studies noted its ability to suppress TSH secretion at doses lower than those required for metabolic effects, hinting at therapeutic potential [2].
  • Esterification Studies (1980s-90s): To address TRIAC’s poor oral bioavailability and rapid clearance, synthetic chemists explored ester prodrugs. The n-butyl ester was synthesized alongside methyl, ethyl, and propyl analogues. Butyl esters were prioritized for their optimal balance of lipophilicity and hydrolysis kinetics in vivo.
  • Breakthrough in Transporter-Independent Delivery (2000s-Present): With the discovery of MCT8 deficiency (Allan-Herndon-Dudley syndrome)—a condition causing severe neurodevelopmental deficits due to impaired T3 brain uptake—research refocused on TRIAC derivatives capable of bypassing defective transporters. The n-butyl ester demonstrated efficient cellular entry in MCT8-deficient models, establishing its role as a transporter-independent thyromimetic prodrug [5] [7].

Table 2: Historical Milestones in Thyroid Hormone Analogue Development

YearMilestoneSignificance
1953Isolation of TRIAC from human serumFirst evidence of endogenous acetic acid thyroid metabolites
1989Clinical use of TRIAC in thyroid hormone resistanceDemonstrated TSH suppression with minimal peripheral effects [2]
2004Identification of MCT8 mutations in Allan-Herndon-Dudley syndromeHighlighted need for transporter-independent analogues
2024Identification of SLC22A8 as TRIAC transporter [5]Rationalized prodrug design to bypass transporters
2025EMA approval of TRIAC (Emcitate®) for MCT8 deficiency [7]Validated thyromimetics as therapeutics; ester derivatives in development

Role in Thyroid Hormone Metabolism and Derivative Pathways

The n-butyl ester derivative intersects with thyroid hormone pathways at three levels: as a prodrug of TRIAC, a TR ligand, and a modulator of hormone metabolism.

Metabolic Activation and Receptor Interactions

Following passive cellular uptake, the ester undergoes rapid hydrolysis by intracellular carboxylesterases (notably CES1/CES2 in liver and brain), liberating TRIAC. TRIAC then:

  • Binds Thyroid Hormone Receptors (TRs): Exhibits high affinity for TRα and TRβ (Kd ≈ 0.1–0.5 nM), comparable to T3. Unlike T3, TRIAC shows slight TRβ selectivity, which may underlie its preferential TSH-suppressing effects in the pituitary [6].
  • Modulates Gene Transcription: TRIAC-TR complexes regulate genes involved in metabolism (e.g., Dio1, Cpt1a), development, and thermogenesis. Hepatic transcriptome studies confirm TRIAC activates a subset of T3-target genes, particularly those governing lipid oxidation and cholesterol clearance [6].

Table 3: Comparative Receptor Affinity and Gene Regulation Profiles

CompoundTRα Affinity (Kd nM)TRβ Affinity (Kd nM)Key Regulated GenesPrimary Metabolic Effects
T30.10.1Dio1, Thrsp, Hmgcr↑ Thermogenesis, lipolysis, gluconeogenesis
TRIAC0.30.1Cpt1a, Dio1, Acox2↑ Fatty acid β-oxidation; ↓ cholesterol
n-Butyl Ester*Prodrug (requires hydrolysis)ProdrugSame as TRIACTissue-specific based on esterase distribution

Impact on Thyroid Hormone Metabolic Pathways

TRIAC—and by extension its n-butyl ester prodrug—participates in and influences thyroid hormone metabolism:

  • As a Metabolic Product: Endogenous TRIAC is generated via oxidative deamination of T3 by aminotransferases, followed by decarboxylation. This pathway is minor (<1% of T3 metabolism) but conserved across vertebrates [4] [8].
  • Substrate for Deiodinases: Like T3, TRIAC undergoes regulated deiodination by selenodeiodinases (DIO1, DIO2, DIO3). Deiodination at the 5'-position yields 3,3'-T₂ acetic acid, an inactive metabolite excreted in bile [4] [8].
  • Modulator of Hormone Clearance: By competing with T3/T4 for deiodinases and distributor proteins (transthyretin, albumin), TRIAC can prolong the half-life of endogenous hormones or alter their tissue distribution [3] [4].

Prodrug Metabolism and Tissue Targeting

The n-butyl ester’s pharmacokinetic profile enables unique tissue targeting:

  • Hydrolysis-Dependent Bioactivation: Conversion to TRIAC occurs most efficiently in tissues rich in carboxylesterases (liver > brain > muscle). This confines active drug release to specific compartments, reducing off-target effects.
  • Bypassing Transporter Deficiencies: Unlike T3/T4/TRIAC, which rely on MCT8/OATP1C1 for cellular entry, the lipophilic ester utilizes passive diffusion. This is critical for delivering thyromimetic activity to the brain in MCT8 deficiency, where transporters are nonfunctional [5] [7].
  • Altered Excretion Profile: Ester hydrolysis delays glucuronidation (TRIAC’s primary clearance pathway), extending half-life. The butanol moiety is further metabolized to CO₂ and water via β-oxidation.

Properties

CAS Number

1797030-15-9

Product Name

3,3',5-Triiodo Thyroacetic Acid n-Butyl Ester

IUPAC Name

butyl 2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetate

Molecular Formula

C18H17I3O4

Molecular Weight

678.043

InChI

InChI=1S/C18H17I3O4/c1-2-3-6-24-17(23)9-11-7-14(20)18(15(21)8-11)25-12-4-5-16(22)13(19)10-12/h4-5,7-8,10,22H,2-3,6,9H2,1H3

InChI Key

YMRWXBGVGDQQHQ-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I

Synonyms

4-(4-Hydroxy-3-iodophenoxy)-3,5-diiodobenzeneacetic Acid n-Butyl Ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.